molecular formula C18H33N3O B4578733 N-[3-(dimethylamino)propyl]-N-(2-methoxybenzyl)-N',N'-dimethyl-1,3-propanediamine

N-[3-(dimethylamino)propyl]-N-(2-methoxybenzyl)-N',N'-dimethyl-1,3-propanediamine

Cat. No.: B4578733
M. Wt: 307.5 g/mol
InChI Key: ZJBWXZYKNHTHPM-UHFFFAOYSA-N
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Description

N-[3-(dimethylamino)propyl]-N-(2-methoxybenzyl)-N',N'-dimethyl-1,3-propanediamine is a useful research compound. Its molecular formula is C18H33N3O and its molecular weight is 307.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 307.262362685 g/mol and the complexity rating of the compound is 257. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Polymer Applications

A novel cationic polymer, synthesized through free-radical polymerization of N-[3-(dimethylamino)propyl] methacrylamide and subsequent quaternization, demonstrates transformative properties upon irradiation at 365 nm. This polymer shifts from a cationic to a zwitterionic form, enabling it to condense and subsequently release double-strand DNA. This unique feature also allows it to switch from antibacterial activity to a non-toxic character, as demonstrated in studies with Escherichia coli bacterial cells. Such polymers hold significant potential for targeted drug delivery and controlled release systems in medicinal applications (Sobolčiak et al., 2013).

Metabolism and Toxicology Studies

Research on the metabolism of N-2-methoxybenzylated compounds (NBOMes) in various models, including rats, C. elegans mycelium, and human liver microsomes, has expanded our understanding of these substances' biotransformation. These studies reveal complex metabolic pathways, including mono- and bis-O-demethylation and hydroxylation, followed by conjugation reactions. Such insights are crucial for forensic and toxicological analysis, providing a deeper understanding of the physiological impacts and potential risks associated with these compounds (Šuláková et al., 2021).

Analytical Chemistry

Advancements in analytical techniques have enabled the identification and differentiation of NBOMe derivatives on blotter paper, a common medium for these hallucinogenic drugs' distribution. Through Direct Analysis in Real Time AccuTOF(TM) mass spectrometry and high-performance liquid chromatography triple quadrapole mass spectrometry, researchers have identified and quantified various NBOMe derivatives, enhancing our ability to detect and understand the distribution of these potent substances (Poklis et al., 2015).

Pharmacology and Toxicity

Investigations into the receptor interaction profiles of novel NBOMe derivatives of 2,5-dimethoxy-substituted phenethylamines have illuminated these compounds' pharmacological properties. They demonstrate potent interactions with serotonergic receptors and significant agonist activity at the 5-HT2A receptor, predicting strong hallucinogenic effects similar to LSD. This research underscores the importance of understanding the pharmacological and toxicological profiles of psychoactive substances to inform clinical and public health responses (Rickli et al., 2015).

Properties

IUPAC Name

N'-[3-(dimethylamino)propyl]-N'-[(2-methoxyphenyl)methyl]-N,N-dimethylpropane-1,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H33N3O/c1-19(2)12-8-14-21(15-9-13-20(3)4)16-17-10-6-7-11-18(17)22-5/h6-7,10-11H,8-9,12-16H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJBWXZYKNHTHPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(CCCN(C)C)CC1=CC=CC=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H33N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.